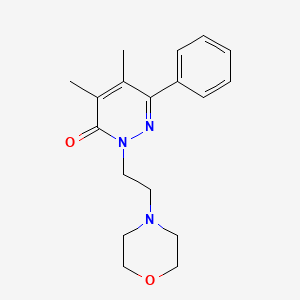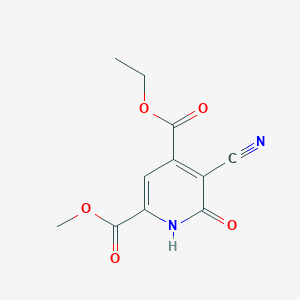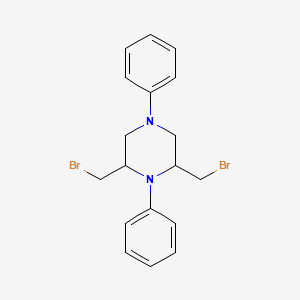
2,6-Bis(bromomethyl)-1,4-diphenylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis(bromomethyl)-1,4-diphenylpiperazine is a chemical compound known for its unique structure and reactivity It features a piperazine ring substituted with bromomethyl groups at the 2 and 6 positions and phenyl groups at the 1 and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(bromomethyl)-1,4-diphenylpiperazine typically involves the bromination of 1,4-diphenylpiperazine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction conditions often require refluxing the mixture to ensure complete bromination at the desired positions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Bis(bromomethyl)-1,4-diphenylpiperazine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromomethyl groups to methyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include methyl-substituted derivatives.
Aplicaciones Científicas De Investigación
2,6-Bis(bromomethyl)-1,4-diphenylpiperazine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a precursor to bioactive molecules with therapeutic properties.
Material Science: It is used in the development of novel polymers and materials with specific properties.
Biological Studies: The compound is studied for its interactions with biological molecules and potential as a biochemical probe.
Mecanismo De Acción
The mechanism of action of 2,6-Bis(bromomethyl)-1,4-diphenylpiperazine involves its reactivity with nucleophiles and electrophiles. The bromomethyl groups are particularly reactive, allowing the compound to form covalent bonds with various nucleophiles. This reactivity is exploited in the synthesis of derivatives with specific biological or chemical properties. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced through chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Bis(bromomethyl)naphthalene
- 2,6-Bis(bromomethyl)pyridine
- 1,4-Bis(bromomethyl)benzene
Uniqueness
2,6-Bis(bromomethyl)-1,4-diphenylpiperazine is unique due to the presence of both bromomethyl and phenyl groups on the piperazine ring. This combination imparts distinct reactivity and properties compared to other similar compounds. For instance, 2,6-Bis(bromomethyl)naphthalene and 2,6-Bis(bromomethyl)pyridine lack the piperazine ring, which significantly alters their chemical behavior and applications. The phenyl groups in this compound also contribute to its stability and potential interactions with biological targets.
Propiedades
Número CAS |
30788-18-2 |
|---|---|
Fórmula molecular |
C18H20Br2N2 |
Peso molecular |
424.2 g/mol |
Nombre IUPAC |
2,6-bis(bromomethyl)-1,4-diphenylpiperazine |
InChI |
InChI=1S/C18H20Br2N2/c19-11-17-13-21(15-7-3-1-4-8-15)14-18(12-20)22(17)16-9-5-2-6-10-16/h1-10,17-18H,11-14H2 |
Clave InChI |
QNWZNKFPHRJKSB-UHFFFAOYSA-N |
SMILES canónico |
C1C(N(C(CN1C2=CC=CC=C2)CBr)C3=CC=CC=C3)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


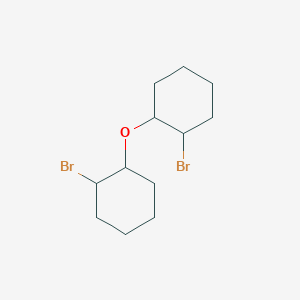
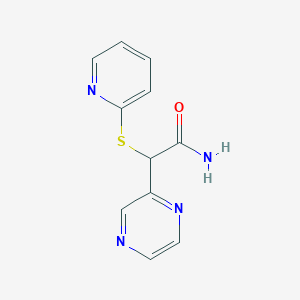
![Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-[(phenylamino)methylene]-](/img/structure/B14678944.png)
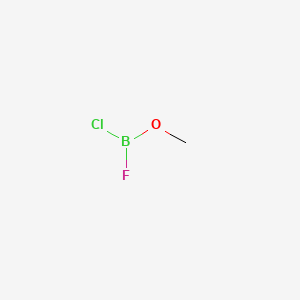

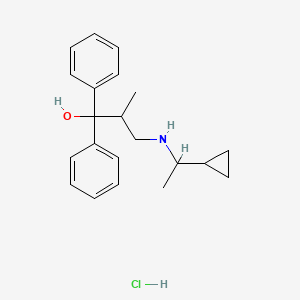

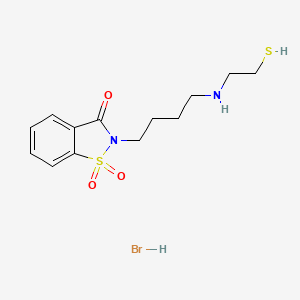
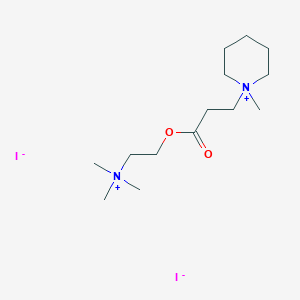
![Bicyclo[5.4.1]dodeca-1(11),2,5,7,9-pentaen-4-one (en)](/img/structure/B14679002.png)
![4-Phenyl-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),4,7,11(15),12-hexaene;2,4,6-trinitrophenol](/img/structure/B14679009.png)
![1-(3-butyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-methylpiperazine;methanesulfonic acid](/img/structure/B14679014.png)
